1'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
1’-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound that features a complex structure incorporating a thiazole ring, a methoxyphenyl group, and a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps:
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Formation of the Thiazole Ring:
- The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
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Attachment of the Methoxyphenyl Group:
- The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.
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Formation of the Bipiperidine Moiety:
- The bipiperidine structure is synthesized by the cyclization of appropriate diamines under high-temperature conditions.
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Final Coupling Reaction:
- The final step involves coupling the thiazole and bipiperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, employing large-scale reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1’-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
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Oxidation:
- The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
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Reduction:
- The carbonyl group in the carboxamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
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Substitution:
- The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
1’-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide has several applications in scientific research:
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Medicinal Chemistry:
- Investigated for its potential as an anti-inflammatory and analgesic agent.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
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Biological Research:
- Used as a probe to study the interaction of thiazole-containing compounds with biological macromolecules.
- Employed in the development of enzyme inhibitors targeting specific metabolic pathways.
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Industrial Applications:
- Potential use in the synthesis of advanced materials due to its unique structural properties.
- Explored as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets:
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Molecular Targets:
- Enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Bacterial cell wall synthesis enzymes, contributing to its antimicrobial activity.
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Pathways Involved:
- Inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators like prostaglandins.
- Disruption of bacterial cell wall synthesis results in bactericidal effects.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1,3-thiazole: Shares the thiazole and methoxyphenyl moieties but lacks the bipiperidine structure.
1,4’-Bipiperidine-4’-carboxamide: Contains the bipiperidine and carboxamide groups but lacks the thiazole ring.
Uniqueness:
- The combination of the thiazole ring, methoxyphenyl group, and bipiperidine moiety in a single molecule provides unique structural and functional properties.
- Enhanced biological activity due to the synergistic effects of the different functional groups.
This detailed overview provides a comprehensive understanding of 1’-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,4’-bipiperidine-4’-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-27-17-7-5-16(6-8-17)18-15-28-20(23-18)24-13-9-21(10-14-24,19(22)26)25-11-3-2-4-12-25/h5-8,15H,2-4,9-14H2,1H3,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYZMNJFOMDCAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCC(CC3)(C(=O)N)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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